![molecular formula C16H13F3N2O B14018940 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol CAS No. 7051-27-6](/img/structure/B14018940.png)
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol is an organic compound that features a benzimidazole ring substituted with a trifluoromethyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol typically involves the reaction of 6-(trifluoromethyl)-1H-benzimidazole with phenylacetaldehyde under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also help identify the most efficient catalysts and reaction conditions for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzimidazole ring can be reduced to a dihydrobenzimidazole using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanone.
Reduction: Formation of 1-phenyl-1-[6-(trifluoromethyl)-1,2-dihydro-1H-benzimidazol-2-yl]ethanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its target with high affinity. This binding can inhibit the activity of enzymes involved in critical cellular processes, leading to the desired therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-phenyl-1-[6-(methyl)-1H-benzimidazol-2-yl]ethanol
- 1-phenyl-1-[6-(chloro)-1H-benzimidazol-2-yl]ethanol
- 1-phenyl-1-[6-(fluoro)-1H-benzimidazol-2-yl]ethanol
Uniqueness
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Eigenschaften
CAS-Nummer |
7051-27-6 |
|---|---|
Molekularformel |
C16H13F3N2O |
Molekulargewicht |
306.28 g/mol |
IUPAC-Name |
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C16H13F3N2O/c1-15(22,10-5-3-2-4-6-10)14-20-12-8-7-11(16(17,18)19)9-13(12)21-14/h2-9,22H,1H3,(H,20,21) |
InChI-Schlüssel |
WWBOBMICGSBNFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


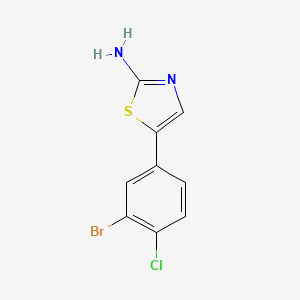
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)
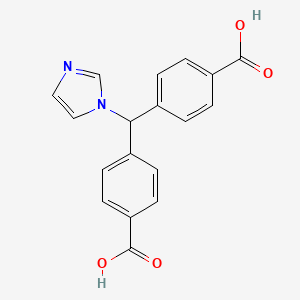
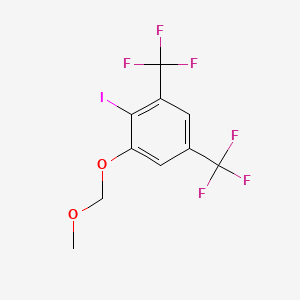

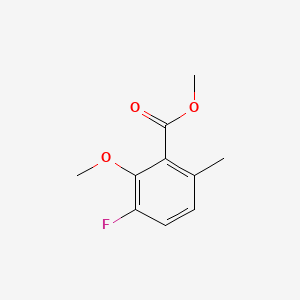
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
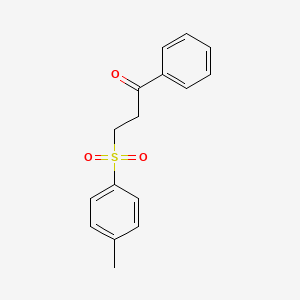
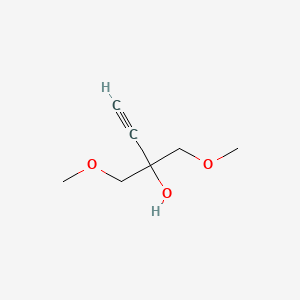
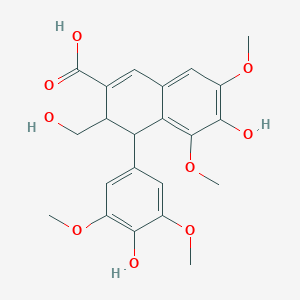
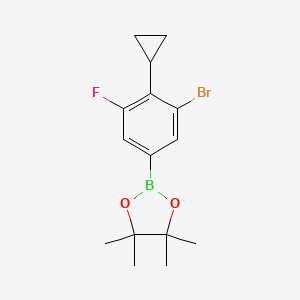
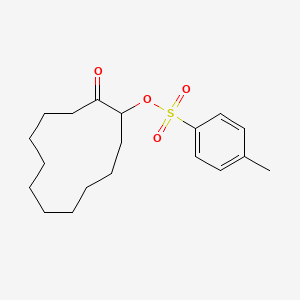
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
